LogP Shift vs. Non-Methylated Analog
The addition of a methyl group at the 4-position of the pyrazole ring increases the computed LogP (XLogP3) relative to the non-methylated analog 4-(1H-pyrazol-1-yl)phenol. For 4-(4-methyl-1H-pyrazol-1-yl)phenol, the calculated XLogP3 is 1.88632 , compared to 1.8 for 4-(1H-pyrazol-1-yl)phenol . This difference, while seemingly modest, corresponds to a predicted ~20% increase in lipophilicity based on the logarithmic scale, potentially influencing membrane permeability and non-specific binding profiles [1].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.88632 |
| Comparator Or Baseline | 4-(1H-pyrazol-1-yl)phenol (XLogP3 = 1.8) |
| Quantified Difference | ΔXLogP3 = +0.086 (~5% increase; ~20% increase in predicted lipophilicity) |
| Conditions | Computational prediction; software and method consistent across sources |
Why This Matters
This quantifiable difference in lipophilicity can alter compound behavior in cell-based assays and in vivo models, making the methylated variant a distinct entity requiring independent validation.
- [1] PubChem. 4-(4-Methyl-1H-pyrazol-1-yl)phenol (CID 64435436). Computed Properties. View Source
